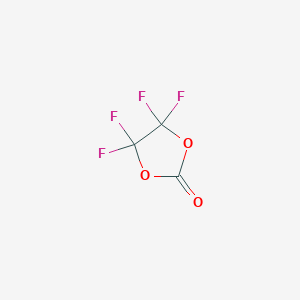

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is a fluorinated organic compound with the molecular formula C3F4O3 and a molecular weight of 160.02 g/mol . It is a clear liquid with a sweet odor and is soluble in water . This compound is known for its high chemical stability, low surface tension, and good thermal resistance, making it potentially useful in various applications .

Méthodes De Préparation

The preparation methods for 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one have not been widely reported in the literature . it is generally synthesized through the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl anion with ethyl fluoroacetate, followed by acid hydrolysis . The exact reaction conditions and industrial production methods are still under research and development .

Analyse Des Réactions Chimiques

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Substitution Reactions: It reacts with lithium to form lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one.

Addition Reactions: It can react with piperazine to form 1-(4’-nitrophenyl)piperazine.

Common reagents used in these reactions include lithium and piperazine, and the major products formed are lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one and 1-(4’-nitrophenyl)piperazine .

Applications De Recherche Scientifique

Organic Synthesis

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing fluorinated compounds. The presence of fluorine atoms enhances the stability and reactivity of the synthesized products.

Case Study: Synthesis of Fluorinated Compounds

In a study published in Chemical Communications, researchers demonstrated the use of this compound in synthesizing novel fluorinated building blocks for pharmaceuticals. The compound's ability to act as a carbonyl source facilitated the formation of complex structures with improved biological activity .

Electrolyte Additive in Lithium-Ion Batteries

One of the most promising applications of this compound is as an electrolyte additive in lithium-ion batteries. It plays a crucial role in enhancing battery performance by contributing to the formation of a stable solid electrolyte interphase (SEI) layer.

Benefits:

- Improved Cycling Efficiency : The SEI layer formed with this additive is thin and stable, which helps maintain battery capacity over extended cycles.

- Enhanced Discharge Capacity Retention : Studies indicate that batteries utilizing this compound exhibit better retention of discharge capacity compared to those without it .

Research Findings

A patent filed by researchers at a leading technology firm highlighted experiments where lithium-ion batteries with this compound as an additive showed a 15% increase in cycling efficiency and a significant decrease in capacity fade over 500 cycles .

Potential Use in Other Electrochemical Devices

Beyond lithium-ion batteries, there is potential for this compound to be used in other electrochemical devices. Its properties may make it suitable for applications in supercapacitors and fuel cells where stable electrolyte performance is critical.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing fluorinated compounds | Enhanced stability and reactivity |

| Lithium-Ion Batteries | Electrolyte additive improving SEI formation | Increased cycling efficiency and capacity retention |

| Other Electrochemical Devices | Potential use in supercapacitors and fuel cells | Stable electrolyte performance |

Mécanisme D'action

The mechanism of action of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one involves its interaction with lithium ions to form stable complexes. This interaction enhances the performance of lithium-ion batteries by forming a protective layer on the electrode surface, which reduces degradation and improves battery life . The molecular targets and pathways involved in this process are primarily related to the stabilization of the electrolyte and the formation of a solid electrolyte interphase (SEI) layer .

Comparaison Avec Des Composés Similaires

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is unique due to its high fluorine content, which imparts exceptional chemical stability and thermal resistance. Similar compounds include:

Ethylene Carbonate (C3H4O3): A cyclic carbonate used as a solvent and electrolyte additive in lithium-ion batteries.

Propylene Carbonate (C4H6O3): Another cyclic carbonate with similar applications but lower fluorine content.

Dimethyl Carbonate (C3H6O3): A non-fluorinated carbonate used as a solvent and reagent in organic synthesis.

These compounds share similar applications but differ in their chemical properties and performance due to the presence or absence of fluorine atoms .

Activité Biologique

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one (CAS Number: 183301-46-4) is a fluorinated cyclic compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure and properties make it a subject of interest in research concerning biological activity.

- Molecular Formula : C3F4O3

- Molecular Weight : 160.02 g/mol

- Structural Characteristics : The presence of fluorine atoms contributes to its stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiviral domains. The compound's interaction with biological systems is primarily mediated through its ability to influence enzyme activities and cellular processes.

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess significant antimicrobial activity. This activity is hypothesized to stem from the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antiviral Activity

Preliminary evaluations suggest that this compound may also exhibit antiviral properties. The mechanism of action could involve interference with viral replication or modulation of host immune responses.

The biological effects of this compound are believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors or proteins within cells, altering their function.

Study 1: Antimicrobial Evaluation

A study conducted on various fluorinated dioxolanes demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This study highlights the potential of the compound as a candidate for developing new antimicrobial agents .

Study 2: Antiviral Screening

In an antiviral screening assay against common viruses such as Influenza and Herpes Simplex Virus (HSV), this compound showed promising results. The results indicated a dose-dependent inhibition of viral replication:

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 10 |

| Herpes Simplex Virus | 25 |

These findings suggest that further investigation into the antiviral mechanisms of this compound is warranted .

Propriétés

IUPAC Name |

4,4,5,5-tetrafluoro-1,3-dioxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F4O3/c4-2(5)3(6,7)10-1(8)9-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZHZBFVQSUQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)OC(C(O1)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552020 |

Source

|

| Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183301-46-4 |

Source

|

| Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.